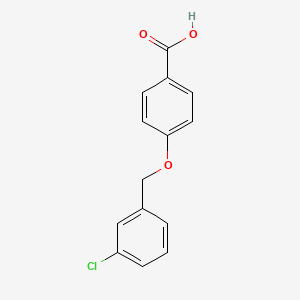

4-((3-Chlorobenzyl)oxy)benzoic acid

描述

Significance of Benzoic Acid Derivatives in Chemical and Biological Sciences

Benzoic acid, a simple aromatic carboxylic acid, and its derivatives are fundamental scaffolds in the chemical and biological sciences. ymerdigital.comwikipedia.org These compounds are not only prevalent in nature, found in many plants and serving as intermediates in the biosynthesis of secondary metabolites, but they are also crucial precursors in the industrial synthesis of numerous organic substances. ymerdigital.comwikipedia.org The versatility of the benzoic acid structure allows for a wide range of chemical modifications, leading to a diverse array of derivatives with significant biological activities.

In the realm of medicinal chemistry, benzoic acid derivatives have been extensively explored and developed into therapeutic agents for various conditions. Their applications span from being antifungal and antimicrobial agents to serving as analgesics, anti-inflammatories, and even anticancer drugs. ymerdigital.compreprints.orgresearchgate.net For instance, salicylic (B10762653) acid, a well-known benzoic acid derivative, is the precursor to aspirin (B1665792) and is used to treat skin conditions. ymerdigital.com Other derivatives have been investigated for their potential in managing diabetes, allergies, and cardiovascular diseases. ymerdigital.comresearchgate.net The ability to modify the benzoic acid core allows chemists to fine-tune the compound's physicochemical properties, such as solubility and lipophilicity, thereby optimizing its biological activity and pharmacokinetic profile. numberanalytics.com

The ether linkage, an oxygen atom connected to two alkyl or aryl groups, is a common and important functional group in organic and medicinal chemistry. wikipedia.orgnumberanalytics.com The incorporation of an ether group into a molecule can significantly alter its properties. In drug design, ether linkages can enhance metabolic stability by protecting the molecule from rapid breakdown in the body. numberanalytics.com They can also increase a compound's ability to pass through biological membranes, a crucial factor for drug efficacy. numberanalytics.com Ethers are relatively stable and less reactive compared to other functional groups, making them valuable as solvents and as structural components in a wide range of chemical compounds, from natural products to synthetic drugs. numberanalytics.comsolubilityofthings.com

Scope and Focus of the Research Outline on 4-((3-Chlorobenzyl)oxy)benzoic acid

This article provides a focused and detailed examination of the specific benzoic acid derivative, this compound. The scope is strictly limited to the academic and research aspects of this compound. The subsequent sections will delve into the chemical and physical properties of this compound, its synthesis, and its documented applications in various fields of research.

The information presented is based on established scientific literature and reputable chemical data sources. The following table summarizes the key identification and property data for this compound.

| Property | Value |

| IUPAC Name | 4-[(3-chlorobenzyl)oxy]benzoic acid |

| CAS Number | 84403-70-3 |

| Molecular Formula | C14H11ClO3 |

| Molecular Weight | 262.69 g/mol |

| Physical Form | Solid |

| InChI | 1S/C14H11ClO3/c15-12-3-1-2-10(8-12)9-18-13-6-4-11(5-7-13)14(16)17/h1-8H,9H2,(H,16,17) |

| InChI Key | QMXPJNHJNFUZAT-UHFFFAOYSA-N |

Table 1: Chemical Identification and Properties of this compound. Data sourced from sigmaaldrich.comsigmaaldrich.com.

The subsequent sections will explore the synthesis of this compound, including common laboratory methods and potential industrial-scale production routes. Furthermore, the article will detail the known research applications of this compound, highlighting its role as an intermediate in the synthesis of other compounds and its investigation in various scientific studies.

Structure

3D Structure

属性

IUPAC Name |

4-[(3-chlorophenyl)methoxy]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO3/c15-12-3-1-2-10(8-12)9-18-13-6-4-11(5-7-13)14(16)17/h1-8H,9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMXPJNHJNFUZAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)COC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50427521 | |

| Record name | 4-[(3-chlorobenzyl)oxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84403-70-3 | |

| Record name | 4-[(3-chlorobenzyl)oxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

Proton NMR (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. In the case of 4-((3-Chlorobenzyl)oxy)benzoic acid, the ¹H NMR spectrum reveals distinct signals corresponding to the different proton environments within the molecule.

The aromatic protons on the benzoic acid and benzyl (B1604629) rings typically appear in the downfield region of the spectrum, generally between δ 7.0 and 8.0 ppm. The benzylic protons of the -CH₂O- group are characteristically found at approximately δ 4.8 ppm. A broad singlet corresponding to the carboxylic acid proton is usually observed further downfield, around δ 12 ppm.

Table 1: Representative ¹H NMR Spectral Data for this compound

| Chemical Shift (δ ppm) | Multiplicity | Assignment |

|---|---|---|

| ~12 | Broad Singlet | Carboxylic acid proton (-COOH) |

| 7.0 - 8.0 | Multiplet | Aromatic protons |

Note: The exact chemical shifts can vary depending on the solvent used and the concentration of the sample.

Carbon-13 NMR (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The spectrum of this compound displays a series of signals corresponding to each unique carbon atom.

The carbonyl carbon of the carboxylic acid group is highly deshielded and appears significantly downfield, typically in the range of δ 166-173 ppm. docbrown.infochemicalbook.com The aromatic carbons resonate in the region of approximately δ 115-164 ppm. The carbon atom of the benzylic ether linkage (-CH₂O-) is typically observed around δ 70 ppm.

Table 2: Representative ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ ppm) | Assignment |

|---|---|

| ~166-173 | Carboxylic acid carbon (C=O) |

| ~115-164 | Aromatic carbons |

Note: The specific chemical shifts are influenced by the solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation patterns. For this compound, which has a molecular formula of C₁₄H₁₁ClO₃, the expected molecular weight is approximately 262.69 g/mol . sigmaaldrich.com

In a mass spectrum of this compound, a molecular ion peak ([M]⁺) would be expected at m/z 262. The presence of a chlorine atom would also result in a characteristic isotopic pattern, with an [M+2]⁺ peak at m/z 264, approximately one-third the intensity of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope. Fragmentation analysis can reveal the loss of specific structural units, such as the carboxyl group or the chlorobenzyl moiety, further confirming the compound's identity.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound exhibits characteristic absorption bands that confirm its structure.

A broad absorption band is typically observed in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, often showing hydrogen bonding. docbrown.inforesearchgate.net The C=O stretching vibration of the carbonyl group in the carboxylic acid gives rise to a strong, sharp peak around 1680-1700 cm⁻¹. docbrown.inforesearchgate.net The C-O stretching of the ether linkage and the carboxylic acid appear in the fingerprint region, typically between 1210 and 1320 cm⁻¹. docbrown.info The presence of aromatic rings is indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ range. docbrown.info

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 2500-3300 | O-H Stretch | Carboxylic Acid |

| 1680-1700 | C=O Stretch | Carboxylic Acid |

| 1210-1320 | C-O Stretch | Ether & Carboxylic Acid |

| >3000 | C-H Stretch | Aromatic |

High-Performance Liquid Chromatography (HPLC) for Purity Determination

High-Performance Liquid Chromatography (HPLC) is a premier technique for determining the purity of a compound. In a typical HPLC analysis of this compound, the compound is dissolved in a suitable solvent and injected into the HPLC system.

A reversed-phase C18 column is commonly used for the separation. ust.eduresearchgate.net The mobile phase often consists of a mixture of an aqueous buffer (like acetate (B1210297) buffer) and an organic solvent (such as methanol (B129727) or acetonitrile), which can be run in either isocratic or gradient mode. ust.eduresearchgate.netlongdom.org Detection is frequently carried out using a UV detector at a wavelength where the compound exhibits strong absorbance, for instance, around 230-242 nm. ust.edunih.gov The purity of the sample is determined by the area of the main peak relative to the total area of all peaks in the chromatogram. A high-purity sample will show a single, sharp, and symmetrical peak.

Elemental Analysis (C, H, N) for Compound Verification

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen (and sometimes other elements) in a compound. This data is used to confirm the empirical and molecular formula of the synthesized compound. For this compound (C₁₄H₁₁ClO₃), the theoretical elemental composition is approximately:

Carbon (C): 64.01%

Hydrogen (H): 4.22%

The experimentally determined values from elemental analysis should be in close agreement with these theoretical percentages (typically within ±0.4%) to verify the purity and confirm the molecular formula of the compound.

Computational Chemistry and in Silico Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is often used to predict the binding affinity and mode of a small molecule ligand to the active site of a protein.

While specific docking studies on 4-((3-Chlorobenzyl)oxy)benzoic acid are not extensively published, research on analogous benzoic acid derivatives provides a framework for understanding its potential interactions. For instance, various benzoic acid derivatives have been investigated as inhibitors of enzymes such as proteases, kinases, and sirtuins. nih.govnih.gov Docking studies on similar compounds, like 3-chloro-4-methoxybenzoic acid, have shown strong interactions with enzymes like procathepsin B and L. mdpi.com In one such study, the carboxyl group of the benzoic acid derivative formed a salt bridge and hydrogen bonds with key amino acid residues in the enzyme's active site, while other parts of the molecule settled into a hydrophobic pocket. mdpi.com

It is plausible that this compound would engage in similar interactions. The carboxylic acid group is a prime candidate for forming hydrogen bonds and salt bridges with polar residues like Arginine, Lysine, or Histidine in a target protein. The chlorobenzyl ether portion of the molecule introduces significant hydrophobicity and potential for aromatic (pi-pi) stacking interactions with residues like Phenylalanine, Tyrosine, or Tryptophan. The chlorine atom can also participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity.

| Potential Target Class | Key Interacting Residues (Hypothetical) | Likely Interaction Type |

|---|---|---|

| Proteases (e.g., Cathepsins) | Histidine, Asparagine, Phenylalanine | Salt Bridge, Hydrogen Bond, Hydrophobic Interaction mdpi.com |

| Kinases | Lysine, Aspartate, Phenylalanine | Hydrogen Bond, Hydrophobic Interaction |

| Sirtuins | Not specified | Size of substituent is important for inhibitory activity nih.gov |

| Trans-sialidase | Not specified | Hydrophobic groups can increase activity mdpi.com |

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations can provide valuable information about a molecule's reactivity, stability, and electronic properties. nih.gov

For compounds like this compound, DFT can be used to calculate properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is an important indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. The molecular electrostatic potential (MEP) map, another output of DFT calculations, can visualize the electron density distribution and identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is critical for understanding how the molecule will interact with biological targets.

In studies of similar benzoic acid derivatives, DFT has been used to corroborate molecular docking results by providing insights into the molecule's quantum chemical reactivity. nih.gov For this compound, the carboxylic acid group would be expected to be an electron-rich region, susceptible to electrophilic attack, while the aromatic rings would also show distinct electronic characteristics influenced by the chloro and ether substituents.

| DFT-Calculated Property | Predicted Significance for this compound |

|---|---|

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability. |

| Molecular Electrostatic Potential (MEP) | Identifies sites for hydrogen bonding and other non-covalent interactions. |

| Global Reactivity Descriptors | Quantifies concepts like electronegativity, hardness, and softness to predict reaction pathways. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are built by finding a statistical correlation between molecular descriptors (properties derived from the chemical structure) and the observed activity.

QSAR studies on series of benzoylaminobenzoic acid and p-hydroxy benzoic acid derivatives have revealed that properties like hydrophobicity, molar refractivity, and aromaticity are often key determinants of their antibacterial activity. nih.govnih.gov For instance, an increase in hydrophobicity and the presence of specific substituents were found to enhance inhibitory activity against certain bacterial enzymes. nih.gov

For this compound, a QSAR model would likely identify descriptors related to its lipophilicity (driven by the chlorobenzyl group), its electronic properties (influenced by the chlorine atom and ether linkage), and its shape as being important for any potential biological activity. These models can be predictive, estimating the activity of new, unsynthesized compounds based on their calculated descriptors. dergipark.org.trresearchgate.net

| Descriptor Type | Example Descriptor | Potential Impact on Activity |

|---|---|---|

| Topological | Balaban Topological Index (J) nih.gov | Relates to molecular size and branching. |

| Electronic | Hammett constants (σ) iomcworld.com | Quantifies the electron-donating/withdrawing nature of substituents. |

| Hydrophobic | LogP nih.gov | Measures lipophilicity, affecting membrane permeability and target binding. |

| Steric/3D | Molar Refractivity nih.gov | Relates to molecular volume and polarizability. |

Prediction of Potential Mechanism of Action

By integrating data from various in-silico methods, a potential mechanism of action can be hypothesized. Network-based inference methods, for example, can predict potential targets for a compound by comparing its chemical structure to those of compounds with known mechanisms. nih.govresearchgate.net

Given the docking predictions for related benzoic acid derivatives, this compound could potentially act as an enzyme inhibitor. nih.govmdpi.com The specific type of enzyme would depend on the precise geometry and electronic profile of the molecule, which determines its complementarity to a protein's active site. For example, its structural features might make it a candidate for inhibiting proteases involved in disease pathways or kinases that play a role in cell signaling. Further in-silico analysis, such as target prediction using platforms like SwissTargetPrediction, could narrow down the most probable biological targets. nih.govunl.edu

Lipophilicity and Pharmacokinetic Parameter Predictions (e.g., LogP, CLogP)

The pharmacokinetic properties of a molecule—its absorption, distribution, metabolism, and excretion (ADME)—are critical to its potential as a therapeutic agent. Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a key determinant of these properties. vcclab.org It influences a drug's ability to cross cell membranes and the blood-brain barrier. unl.edu

Various computational tools, such as SwissADME, can predict ADME parameters. nih.gov These tools use a molecule's structure to calculate properties like LogP, aqueous solubility (LogS), and potential for oral bioavailability based on rules like Lipinski's Rule of Five. unl.edunih.gov The "BOILED-Egg" model, for example, provides a graphical prediction of passive intestinal absorption and brain penetration. swissadme.ch

For this compound, the presence of the chlorobenzyl group would be expected to significantly increase its lipophilicity compared to benzoic acid itself. This could enhance its ability to cross biological membranes but might also decrease its aqueous solubility. Predictive models would provide specific values for these parameters, helping to assess its drug-likeness.

| Parameter | Predicted Property | Significance |

|---|---|---|

| Consensus LogP (Lipophilicity) | Predicted to be moderately high | Affects absorption, distribution, and solubility nih.gov |

| Aqueous Solubility (LogS) | Predicted to be low to moderate | Crucial for dissolution and absorption nih.gov |

| Lipinski's Rule of Five | Likely to comply | Indicates potential for oral bioavailability nih.gov |

| Blood-Brain Barrier (BBB) Permeation | Possible, depending on final calculated polarity and lipophilicity | Determines potential for CNS activity swissadme.ch |

Biological Activity and Pharmacological Research of Benzoic Acid Derivatives

Antimicrobial Properties

There is no available information on the antimicrobial properties of 4-((3-Chlorobenzyl)oxy)benzoic acid. Subsections that would have detailed its antibacterial, antifungal, and antiviral activities, as well as its mechanism of antimicrobial action, cannot be populated.

Antibacterial Activity

No studies were found that investigated the antibacterial effects of this compound against any bacterial strains.

Antifungal Activity

Information regarding the antifungal potential of this compound is not present in the current scientific literature.

Antiviral Activity

There are no published reports on the antiviral activity of this compound.

Mechanism of Antimicrobial Action

Without any data on its antimicrobial effects, the mechanism of action for this compound remains unknown.

Anticancer Potential and Antitumor Activity

Similarly, the anticancer and antitumor potential of this compound has not been explored in any published research.

Studies on Cytotoxic Activity and Antiproliferative Effects

No studies detailing the cytotoxic or antiproliferative effects of this compound on any cancer cell lines have been documented.

Interactions with Cellular Enzymes or Receptors

The biological activity of benzoic acid derivatives often stems from their interaction with cellular enzymes or receptors. For instance, certain benzoic acid derivatives have been identified as inhibitors of histone deacetylases (HDACs), enzymes that play a crucial role in gene expression and are targets in cancer therapy. nih.gov Molecular docking studies have shown that the presence of hydroxylic groups on the benzene (B151609) ring can enhance the inhibitory activity of these molecules. nih.gov

In the context of chlorinated benzoic acids, research on 4-chlorobenzoate: CoA ligase (CBL), an enzyme involved in the degradation of aromatic acids, has demonstrated that the enzyme's binding site can be rationally redesigned to accommodate different chlorinated substrates. nih.govdrugbank.com This suggests that enzymes can specifically interact with and be modified by chlorinated benzoic acid derivatives. While direct studies on this compound are limited, high-throughput transcriptomics (HTTr) data for the related compound 4-[(4-chlorobenzyl)oxy]benzoic acid indicate potential interactions with a variety of cellular targets, which are organized into "super targets" that include genes, gene families, and biological processes. epa.gov Further research is needed to elucidate the specific enzymatic or receptor interactions of this compound.

Induction of Apoptosis in Cancer Cells

Several studies have highlighted the potential of benzoic acid derivatives to induce apoptosis, or programmed cell death, in cancer cells. For example, 4-(3,4,5-Trimethoxyphenoxy)benzoic acid and its derivatives have been shown to suppress the viability of MCF-7 and MDA-MB-468 breast cancer cells through the induction of cell-cycle arrest and apoptosis. nih.gov This pro-apoptotic activity was associated with increased caspase-3 activity. nih.gov

Similarly, ethyl 4-[(4-methylbenzyl)oxy] benzoate (B1203000) has demonstrated notable anticancer activity against Ehrlich ascites carcinoma (EAC) and MCF-7 human breast cancer cells. nih.gov Its mechanism involves the induction of apoptosis through the activation of pro-apoptotic genes (p53, Bax, Parp, Caspase-3, -8, -9) and the inactivation of the anti-apoptotic gene Bcl2. nih.gov General studies on benzoic acid have also indicated its cytotoxic effects on various cancer cell lines, with some research suggesting that it can induce apoptosis independently of mitochondrial DNA. researchgate.netdergipark.org.tr Although direct evidence for this compound is not available, the consistent pro-apoptotic activity of its structural analogs suggests it may possess similar properties.

Anti-inflammatory and Analgesic Activities

Benzoic acid derivatives are a well-established class of compounds with significant anti-inflammatory and analgesic properties. This activity is often mediated through the inhibition of key enzymes and pathways involved in the inflammatory response.

Cyclooxygenase (COX) Inhibition Studies

A primary mechanism for the anti-inflammatory effects of many benzoic acid derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins. In-silico studies of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, a related compound, have shown a higher affinity for the COX-2 receptor compared to acetylsalicylic acid (ASA). nih.gov Furthermore, studies on 4-trifluoromethyl derivatives of salicylate, such as triflusal (B1683033) and its metabolite 2-hydroxy-4-trifluoromethylbenzoic acid (HTB), have demonstrated their ability to inhibit COX-2 mediated prostaglandin (B15479496) E2 (PGE2) production. nih.gov While both triflusal and aspirin (B1665792) inhibit the purified COX-2 enzyme, triflusal and HTB also uniquely inhibit COX-2 protein expression. nih.gov Although direct experimental data for this compound is lacking, the evidence from these related compounds suggests that it may also act as a COX inhibitor.

Impact on Prostaglandin Pathways

The inhibition of COX enzymes directly impacts the prostaglandin pathways. Prostaglandins are key mediators of inflammation, pain, and fever. A study on the related compound 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid demonstrated that it significantly reduces the concentration of prostaglandin E2 (PGE2) in a lipopolysaccharide (LPS)-induced inflammation model in mice. nih.gov This reduction in PGE2 is a direct consequence of COX-2 inhibition and is a hallmark of the anti-inflammatory action of nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov Given the structural similarities, it is plausible that this compound exerts its potential anti-inflammatory effects through a similar mechanism of downregulating prostaglandin synthesis.

Modulation of Inflammatory Cytokines (e.g., TNF-α, IL-1β)

Pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β), play a pivotal role in orchestrating the inflammatory response. Research on 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid has shown that it can significantly reduce the plasma concentrations of both TNF-α and IL-1β in rats with LPS-induced inflammation. nih.gov Additionally, a broader study on benzoic acid derivatives as potential inhibitors of the IL-15 receptor alpha (IL-15Rα) demonstrated that these compounds could efficiently reduce the secretion of TNF-α and IL-17 from peripheral blood mononuclear cells. nih.gov High levels of IL-1β can promote the production of downstream inflammatory mediators, and its suppression is a key anti-inflammatory mechanism. nih.gov These findings suggest that this compound may also possess the ability to modulate these critical inflammatory cytokines.

Effects on Immune Cell Populations (e.g., T-regulatory cells)

Recent research has explored the immunomodulatory effects of benzoic acid derivatives, particularly their influence on T-regulatory cells (Tregs), which are crucial for maintaining immune tolerance and suppressing excessive inflammatory responses. A study on 2-(3-(chloromethyl)benzoyloxy)benzoic acid revealed that it could increase the population of CD4+ Tregs and the expression of FoxP3, a key transcription factor for Treg function, in an LPS-induced inflammation model. oaji.netinabj.org This was accompanied by a decrease in the CD4+ T-cell population. oaji.netinabj.org It has also been noted that acidic microenvironments, such as those found in tumors, can augment the induction of Tregs. nih.gov The ability to enhance the population and function of Tregs represents a promising therapeutic strategy for inflammatory conditions. oaji.net

Other Investigated Biological Activities

The exploration of benzoic acid derivatives has revealed a wide array of pharmacological activities. While extensive research has been conducted on various analogs, specific data concerning the biological effects of This compound remains limited in publicly accessible scientific literature. This article summarizes the current understanding of several investigated biological activities within the broader class of benzoic acid derivatives, while noting the absence of specific research on the title compound.

Antidiabetic Activity

Research into the antidiabetic potential of benzoic acid derivatives has identified several compounds with promising activities. For instance, studies have shown that certain hydroxybenzoic acid derivatives can improve insulin (B600854) resistance and glucose metabolism. One study highlighted that among various hydroxybenzoic acid derivatives, gallic acid demonstrated significant antidiabetic effects by improving hepatic insulin resistance and increasing glucose consumption in free fatty acid-induced HepG2 cells. However, specific studies on the antidiabetic activity of This compound are not currently available in the reviewed scientific literature.

| Compound/Derivative | Model System | Observed Effect |

| This compound | Not Studied | No data available |

| Gallic Acid | HepG2 cells | Improved hepatic insulin resistance, increased glucose consumption |

Neuroprotective Effects

The neuroprotective potential of benzoic acid derivatives is an active area of investigation. For example, a novel compound, 2-((2-oxopropanoyl)oxy)-4-(trifluoromethyl)benzoic acid (OPTBA), a derivative of triflusal, has demonstrated robust neuroprotective effects in a rat model of stroke. nih.govresearchgate.net This compound was found to reduce infarct volumes and ameliorate motor impairment. nih.govresearchgate.net The mechanism is thought to be multimodal, acting both directly and through its hydrolysis products. nih.govresearchgate.net At present, there is no specific research published on the neuroprotective effects of This compound .

| Compound/Derivative | Model System | Observed Effect |

| This compound | Not Studied | No data available |

| 2-((2-oxopropanoyl)oxy)-4-(trifluoromethyl)benzoic acid (OPTBA) | Rat model of middle cerebral artery occlusion | Reduced infarct volumes, ameliorated motor impairment |

Anti-sickling Properties

Several benzoic acid derivatives have been investigated for their potential to inhibit the sickling of red blood cells, a hallmark of sickle cell disease. Research has indicated that compounds such as 3,5-dimethoxy-4-hydroxybenzoic acid and 2,3,4-trihydroxyacetophenone can significantly inhibit the polymerization of hemoglobin S. nih.gov Other studies have identified p-hydroxybenzoic acid as having anti-sickling properties. researchgate.netgsconlinepress.com These findings suggest that the benzoic acid scaffold may be a promising starting point for the development of new anti-sickling agents. However, there are no published studies specifically evaluating the anti-sickling properties of This compound .

| Compound/Derivative | Key Finding |

| This compound | No data available |

| 3,5-dimethoxy-4-hydroxybenzoic acid | Inhibition of hemoglobin S polymerization nih.gov |

| p-hydroxybenzoic acid | Demonstrated sickling inhibition researchgate.netgsconlinepress.com |

Anti-lipase Inhibitory Activities

The inhibition of pancreatic lipase (B570770) is a key strategy in the management of obesity. Various natural and synthetic compounds, including some benzoic acid derivatives, have been screened for this activity. For instance, extracts from certain plants containing phenolic compounds have shown lipase inhibitory potential. While the broader class of compounds is of interest, specific research on the anti-lipase inhibitory activities of This compound has not been found in the available scientific literature.

| Compound/Derivative | Activity |

| This compound | No data available |

| Various plant-derived phenolics | Pancreatic lipase inhibition |

Mechanism of Action Studies

Molecular Targets and Pathways

Research into the specific molecular targets and pathways of 4-((3-Chlorobenzyl)oxy)benzoic acid is multifaceted, with studies pointing towards its interaction with key biological systems. While direct target identification for this specific compound is not extensively detailed in the available literature, the broader class of benzoic acid derivatives has been studied for various therapeutic applications. For instance, a related compound, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, has been investigated for its potential to inhibit the production of prostaglandins, primarily through the inhibition of cyclooxygenase (COX) enzymes. nih.gov This suggests that a potential molecular pathway for this compound could involve the arachidonic acid cascade.

Furthermore, some benzoic acid derivatives are known to act as antagonists of the leukotriene B4 (LTB4) receptor, indicating another possible pathway of interaction. nih.gov The LTB4 receptor is a key player in inflammatory responses.

Enzyme and Receptor Interactions

The interaction of benzoic acid derivatives with enzymes and receptors is a critical aspect of their mechanism of action. Studies on analogous compounds provide a framework for understanding these interactions.

Cyclooxygenase (COX) Inhibition: A derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, is noted for its potential to inhibit COX-2. nih.gov Although COX-2 shares structural similarities with COX-1, a key difference in their active sites at position 523 (valine in COX-2 versus isoleucine in COX-1) allows COX-2 to bind larger structures. nih.gov However, the precise interaction site of this derivative with COX-2 remains to be fully elucidated. nih.gov

Leukotriene B4 (LTB4) Receptor Antagonism: A series of 2-(7-chromanyl)benzoic acid derivatives have been identified as potent and selective LTB4 receptor antagonists. nih.gov This suggests that the benzoic acid moiety is a key pharmacophore for this class of compounds.

Carbonic Anhydrase Inhibition: Certain benzoylthioureido derivatives of benzoic acid have been designed and evaluated as carbonic anhydrase inhibitors. nih.gov These compounds are designed to interact with the zinc ion within the enzyme's active site. nih.gov

Structure-Activity Relationships (SAR)

The relationship between the chemical structure of this compound and its biological activity is a key area of investigation for optimizing its therapeutic potential.

The nature and position of substituents on the benzoic acid and benzyl (B1604629) rings play a crucial role in determining the biological activity of this class of compounds.

Electron-withdrawing Groups: In a series of 2-(7-chromanyl)benzoic acid derivatives acting as LTB4 receptor antagonists, optimal activity was observed in derivatives with electron-withdrawing groups on the benzoic acid ring. nih.gov The presence of a chlorine atom, an electron-withdrawing group, in this compound may therefore be significant for its activity. The influence of a chlorine substituent can polarize the C-Cl bond, affecting the electronic properties of the entire molecule. eurochlor.org

Benzyl Group Substituents: For the same series of LTB4 receptor antagonists, an unsubstituted C-3 benzyl group on the chromanol nucleus was found to be optimal. nih.gov This highlights the importance of the steric and electronic properties of the benzyl moiety.

Halogen Atoms: Halogen substituents can profoundly influence the biological activity of organic compounds. researchgate.net The presence of a chlorine atom can increase lipophilicity, which may affect how the compound interacts with biological membranes and binding sites. researchgate.netnih.gov

The analysis of ligand binding sites provides crucial information for understanding how compounds like this compound interact with their molecular targets.

Hydrophobic Interactions: Ligands that bind to sites within the lipid bilayer of membranes often exhibit higher lipophilicity and may contain a greater number of halogen atoms. nih.gov The binding pockets for such ligands are often rich in hydrophobic residues. nih.gov

Polar Interactions: In the context of some receptor binding sites, specific polar interactions, such as hydrogen bonds and salt bridges with amino acid residues like glutamic acid, glutamine, and tyrosine, are critical for ligand recognition and binding. nih.gov

The design and synthesis of derivatives are central to improving the potency and selectivity of lead compounds.

Scaffold Hopping: A strategy known as scaffold hopping has been used to generate novel xanthine (B1682287) derivatives incorporating benzoic acid moieties, leading to highly potent DPP-4 inhibitors. nih.gov

Synthetic Methodologies: Various synthetic routes have been developed for creating derivatives of benzoic acid. For example, the synthesis of 4-[3-(4-chlorobenzoyl)thioureido]benzoic acid involves the conversion of the benzoic acid to its acid chloride, followed by reaction with ammonium (B1175870) thiocyanate (B1210189) and then with 4-aminobenzoic acid. nih.gov Similarly, derivatives of 2-, 3-, and 4-aminobenzoic acid have been synthesized by reacting them with aromatic halides in pyridine. researchgate.net The synthesis of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid was achieved by reacting salicylic (B10762653) acid with 3-(chloromethyl)benzoyl chloride. nih.gov

Prodrug Strategies for Benzoic Acid Derivatives

Prodrug strategies are often employed to improve the pharmacokinetic properties of carboxylic acid-containing drugs.

Esterification: Converting the carboxylic acid group into an ester is a common prodrug approach. nih.govresearchgate.net Esters can exhibit increased lipophilicity, potentially facilitating easier diffusion across cell membranes. nih.govresearchgate.net These ester prodrugs are then designed to be hydrolyzed by enzymes, such as esterases present in plasma or target tissues, to release the active benzoic acid derivative. nih.govresearchgate.netdoi.org For example, methyl esters of some benzoic acid-based DPP-4 inhibitors were synthesized and showed improved oral bioavailability compared to the parent compound. nih.gov

Antibody-Directed Enzyme Prodrug Therapy (ADEPT): In a more targeted approach, benzoic acid mustards have been developed as nontoxic prodrugs. creative-biolabs.com These prodrugs are designed to be activated at a specific site, such as a tumor, by an enzyme that has been delivered there by a monoclonal antibody. creative-biolabs.com For instance, the prodrug 4-[N, N-bis (2-chloroethyl) amino] benzoyl-L-glutamic acid can be cleaved by the enzyme carboxypeptidase G2 to release the active cytotoxic drug. creative-biolabs.com

Preclinical and Translational Research

In Vitro Biological Evaluation

No publicly accessible research data was identified that specifically details the in vitro biological evaluation of 4-((3-Chlorobenzyl)oxy)benzoic acid. While studies on other benzoic acid derivatives exist, providing a general context for how such compounds might be assessed, there are no specific published findings regarding the bioactivity, mechanism of action, or cellular effects of this particular molecule.

Interactive Data Table: In Vitro Biological Evaluation of this compound

| Assay Type | Target | Cell Line/Organism | Result |

| Data not available | Data not available | Data not available | Data not available |

In Vivo Pharmacological Studies

Information regarding in vivo pharmacological studies of this compound is not available in the public domain. Consequently, there are no published reports on its efficacy, potency, or pharmacological effects in animal models for any disease state.

Interactive Data Table: In Vivo Pharmacological Studies of this compound

| Animal Model | Dosing Regimen | Key Findings |

| Data not available | Data not available | Data not available |

Pharmacokinetic Profiling

A comprehensive pharmacokinetic profile for this compound, including data on its absorption, distribution, metabolism, and excretion (ADME), has not been published in accessible scientific literature. Therefore, key pharmacokinetic parameters such as half-life, bioavailability, clearance, and volume of distribution remain uncharacterized.

Interactive Data Table: Pharmacokinetic Parameters of this compound

| Parameter | Value | Species |

| Cmax | Data not available | Data not available |

| Tmax | Data not available | Data not available |

| AUC | Data not available | Data not available |

| Half-life (t½) | Data not available | Data not available |

| Bioavailability | Data not available | Data not available |

Future Directions and Research Gaps

Elucidating Specific Molecular Mechanisms for 4-((3-Chlorobenzyl)oxy)benzoic acid

Currently, there is a lack of specific research into the molecular mechanisms of action for this compound. Understanding how this compound interacts with biological systems at a molecular level is the foundational step in identifying its therapeutic potential. Future investigations should focus on identifying specific protein targets, such as enzymes or receptors, with which the compound might interact. Techniques like affinity chromatography, mass spectrometry-based proteomics, and cellular thermal shift assays (CETSA) could be employed to pull down and identify binding partners.

Furthermore, once potential targets are identified, subsequent studies should aim to characterize the nature of the interaction—whether it is agonistic or antagonistic, and the specific binding site. Elucidating these mechanisms will be crucial in predicting the compound's physiological effects and potential therapeutic indications.

Comprehensive Pharmacological Profiling

A thorough pharmacological profiling of this compound is essential. This would involve a battery of in vitro and in vivo studies to determine its effects on various physiological systems. Initial in vitro assays could screen for a wide range of activities, including but not limited to, anti-inflammatory, anticancer, antimicrobial, and metabolic effects.

Development of Novel Analogues for Therapeutic Applications

Once a promising biological activity is identified for this compound, the next logical step would be the synthesis and evaluation of novel analogues. Structure-activity relationship (SAR) studies would be central to this effort. By systematically modifying the chemical structure of the parent compound, researchers can identify which parts of the molecule are essential for its biological activity (the pharmacophore) and which can be altered to improve properties like potency, selectivity, and pharmacokinetic profile.

Key modifications could include altering the substitution pattern on both the benzoic acid and the benzyl (B1604629) rings, replacing the ether linkage with other functional groups, and introducing different substituents to modulate physicochemical properties like solubility and lipophilicity. This iterative process of design, synthesis, and biological testing is a cornerstone of modern drug discovery.

Advanced Computational Modeling for Drug Discovery

Advanced computational modeling can significantly accelerate the drug discovery process for compounds like this compound. Techniques such as molecular docking could be used to predict the binding mode and affinity of the compound and its analogues to potential protein targets. This can help prioritize which analogues to synthesize and test, saving time and resources.

Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate the chemical structures of a series of analogues with their biological activities. These models can then be used to predict the activity of virtual compounds before they are synthesized. Molecular dynamics (MD) simulations can also provide valuable insights into the dynamic behavior of the compound when bound to its target, helping to understand the stability of the interaction and the role of individual amino acid residues.

Clinical Potential and Translational Studies (if applicable for benzoic acid derivatives generally)

While specific clinical data for this compound is non-existent, the broader class of benzoic acid derivatives has shown promise in various therapeutic areas. Benzoic acid itself and its derivatives are known for their antimicrobial properties and are used as preservatives in food and pharmaceuticals. vulcanchem.com Some synthetic derivatives have been investigated for their potential as anticancer and anti-inflammatory agents.

Should preclinical studies of this compound or its analogues reveal significant therapeutic potential, the path to clinical translation would involve rigorous testing. This would include extensive preclinical toxicology and safety pharmacology studies to ensure the compound is safe for human administration. If these studies are successful, an Investigational New Drug (IND) application would be filed, paving the way for Phase I, II, and III clinical trials to evaluate its safety, efficacy, and dosage in humans. The journey from a laboratory compound to a clinically approved drug is long and challenging, but for promising molecules, it is a path worth exploring.

常见问题

Basic Research Questions

Q. What are the critical steps in synthesizing 4-((3-Chlorobenzyl)oxy)benzoic acid, and how can reaction conditions be optimized?

- Methodology :

- Esterification/Substitution : Begin with a benzoic acid derivative and react it with 3-chlorobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the chlorobenzyl ether group. Control stoichiometry to minimize unreacted starting materials .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product. Monitor purity via TLC or HPLC .

- Optimization : Adjust reaction temperature (60–80°C) and catalyst (e.g., DMAP) to enhance yield. Excess base may reduce side reactions like hydrolysis .

Q. How can researchers confirm the structural integrity and purity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : Analyze and NMR spectra to verify substituent positions (e.g., chlorobenzyl proton signals at δ 4.8–5.2 ppm, aromatic protons in benzoic acid at δ 7.5–8.0 ppm) .

- Mass Spectrometry : Confirm molecular weight (262.69 g/mol) via ESI-MS or GC-MS .

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What stability considerations are critical for storing and handling this compound?

- Storage : Keep sealed in a desiccator at room temperature, protected from light and moisture to prevent ester hydrolysis or degradation .

- Handling : Use inert atmospheres (N₂/Ar) during synthesis to avoid oxidation of the chlorobenzyl group .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Approach :

- Assay Variability : Test the compound across multiple cell lines (e.g., HeLa, MCF-7) and concentrations (1–100 µM) to account for cell-specific responses .

- Mechanistic Studies : Use enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) or apoptosis markers (caspase-3 activation) to correlate bioactivity with molecular targets .

- Structural Analogs : Compare activity with derivatives lacking the chlorobenzyl group to identify pharmacophoric features .

Q. What strategies enhance the compound’s bioavailability for in vivo studies?

- Methodology :

- Salt Formation : Convert the carboxylic acid to a sodium or potassium salt to improve aqueous solubility .

- Prodrug Design : Esterify the carboxylic acid with a labile group (e.g., methyl ester) to increase membrane permeability, followed by enzymatic cleavage in vivo .

Q. How can computational modeling guide the design of this compound derivatives with improved target affinity?

- Techniques :

- Docking Simulations : Use AutoDock Vina to model interactions with enzymes (e.g., HDACs or kinases). Focus on hydrogen bonding with the benzoic acid moiety and hydrophobic interactions with the chlorobenzyl group .

- QSAR Studies : Correlate substituent electronic effects (Hammett σ values) with bioactivity to predict optimal modifications .

Data Contradiction and Validation

Q. How should researchers address discrepancies in synthetic yields reported across studies?

- Troubleshooting :

- By-Product Analysis : Use LC-MS to identify side products (e.g., di-substituted derivatives) and adjust reaction stoichiometry .

- Catalyst Screening : Test alternative catalysts (e.g., CuI for Ullmann coupling) to improve regioselectivity .

Q. What experimental controls are essential when evaluating the compound’s antimicrobial activity?

- Controls :

- Positive/Negative Controls : Compare with known antibiotics (e.g., ampicillin) and solvent-only treatments.

- Cytotoxicity Assays : Use mammalian cell lines (e.g., HEK293) to differentiate antimicrobial vs. cytotoxic effects .

Methodological Resources

- Synthetic Protocols : Reference PubChem’s esterification guidelines for benzoic acid derivatives .

- Analytical Data : Cross-validate spectral data with CAS Common Chemistry entries .

- Biological Assays : Follow standardized protocols from journals like Monatshefte für Chemie for reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。